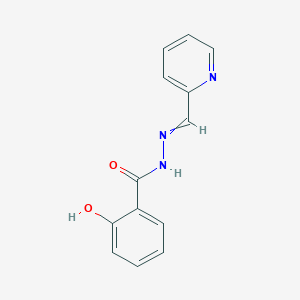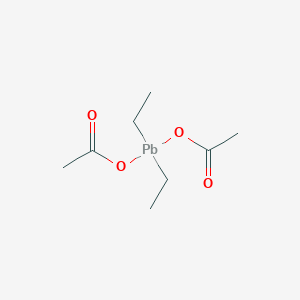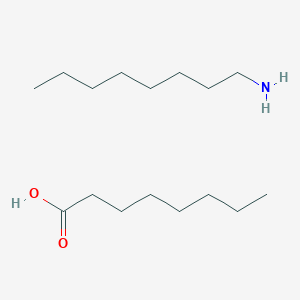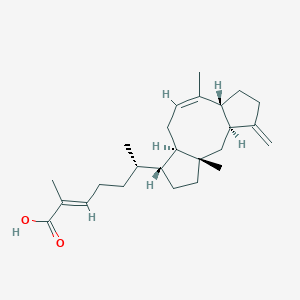
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide, also known as HPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMBA is a synthetic organic compound that belongs to the class of benzamides and is commonly used in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are essential for the growth and division of cancer cells.
Biochemical And Physiological Effects
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in lab experiments is its high purity and stability. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research. One potential area of research is the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in these areas.
In conclusion, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research, including the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide.
Scientific Research Applications
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is in the field of cancer research. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
CAS RN |
18176-38-0 |
|---|---|
Product Name |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18) |
InChI Key |
DLWUZZMMXCRNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)



